Cas no 1017779-79-1 (4-ETHOXY-2,6-DIFLUOROANILINE)
4-ETHOXY-2,6-DIFLUOROANILINE Chemical and Physical Properties
Names and Identifiers
-
- 4-ETHOXY-2,6-DIFLUOROANILINE
- AKOS006282045
- 2,6-Difluoro-p-phenetidine
- 1017779-79-1
- SCHEMBL8683502
- CS-0329866
- DTXSID301301494
- 4-Ethoxy-2,6-difluorobenzenamine
- JS-4795
- DB-367736
- 4-Ethoxy-2,6-difluoroaniline,
- MFCD09832394
-
- MDL: MFCD09832394
- Inchi: 1S/C8H9F2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3
- InChI Key: WEVYXUJTENEFCM-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1N)F)OCC
Computed Properties
- Exact Mass: 173.06522023g/mol
- Monoisotopic Mass: 173.06522023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 35.2Ų
4-ETHOXY-2,6-DIFLUOROANILINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC303127-1g |
4-Ethoxy-2,6-difluoroaniline |
1017779-79-1 | 97% | 1g |
£186.00 | 2025-02-21 | |
| Apollo Scientific | PC303127-5g |
4-Ethoxy-2,6-difluoroaniline |
1017779-79-1 | 97% | 5g |
£651.00 | 2025-02-21 | |
| Ambeed | A914910-1g |
4-Ethoxy-2,6-difluoroaniline |
1017779-79-1 | 95+% | 1g |
$410.0 | 2024-08-02 | |
| abcr | AB264206-5g |
4-Ethoxy-2,6-difluoroaniline, 97%; . |
1017779-79-1 | 97% | 5g |
€1196.30 | 2025-04-22 | |
| A2B Chem LLC | AE26010-1g |
4-Ethoxy-2,6-difluoroaniline |
1017779-79-1 | 1g |
$307.00 | 2024-04-20 | ||
| A2B Chem LLC | AE26010-5g |
4-Ethoxy-2,6-difluoroaniline |
1017779-79-1 | 5g |
$974.00 | 2024-04-20 | ||
| abcr | AB264206-1 g |
4-Ethoxy-2,6-difluoroaniline; 97% |
1017779-79-1 | 1g |
€371.10 | 2023-04-27 | ||
| 1PlusChem | 1P0095BU-1g |
4-Ethoxy-2,6-difluoroaniline, |
1017779-79-1 | 1g |
$297.00 | 2023-12-27 | ||
| 1PlusChem | 1P0095BU-5g |
4-Ethoxy-2,6-difluoroaniline, |
1017779-79-1 | 5g |
$976.00 | 2023-12-27 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31722-250mg |
4-Ethoxy-2,6-difluoroaniline, 97% |
1017779-79-1 | 97% | 250mg |
¥2281.00 | 2023-03-02 |
4-ETHOXY-2,6-DIFLUOROANILINE Suppliers
4-ETHOXY-2,6-DIFLUOROANILINE Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-ETHOXY-2,6-DIFLUOROANILINE
Professional Introduction to 4-Ethoxy-2,6-difluoroaniline (CAS No. 1017779-79-1)
4-Ethoxy-2,6-difluoroaniline, identified by its Chemical Abstracts Service (CAS) number 1017779-79-1, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of both ethoxy and fluoro substituents on a benzene ring, which imparts unique electronic and steric properties. The structural configuration of 4-ethoxy-2,6-difluoroaniline makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and metabolic disorders.
The ethoxy group at the para position relative to the amino group enhances the lipophilicity of the molecule, facilitating better membrane penetration, while the fluoro groups at the ortho and para positions introduce electron-withdrawing effects that modulate reactivity and biological activity. Such modifications are strategically employed in medicinal chemistry to optimize pharmacokinetic profiles, including solubility, metabolic stability, and target binding affinity. Recent advances in computational chemistry have enabled the rational design of derivatives like 4-ethoxy-2,6-difluoroaniline by predicting its interaction with biological targets such as enzymes and receptors.
In recent years, 4-ethoxy-2,6-difluoroaniline has been explored as a key building block in the development of novel therapeutic agents. For instance, fluorinated anilines have shown promise in the treatment of neurodegenerative diseases due to their ability to cross the blood-brain barrier efficiently. Studies indicate that compounds incorporating fluoro substituents exhibit improved binding affinity to proteins involved in disease pathogenesis. A notable area of research involves using 4-ethoxy-2,6-difluoroaniline to synthesize small-molecule inhibitors targeting monoamine oxidase (MAO) enzymes, which play a critical role in neurotransmitter metabolism. The ethoxy moiety contributes to selective inhibition by influencing enzyme-substrate interactions.
The pharmaceutical industry has also leveraged 4-ethoxy-2,6-difluoroaniline in the discovery of agrochemicals with enhanced pest resistance profiles. Fluorinated aromatic compounds are known for their stability under environmental conditions and their efficacy against resistant strains of pests. Researchers have demonstrated that derivatives of this compound exhibit herbicidal and fungicidal properties by disrupting essential metabolic pathways in plants pathogens. The incorporation of both ethoxy and fluoro groups fine-tunes the molecule’s bioactivity while minimizing off-target effects on non-target organisms.
From a synthetic chemistry perspective, 4-ethoxy-2,6-difluoroaniline serves as a versatile precursor for constructing more complex scaffolds through nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling processes. The presence of electron-withdrawing fluoro groups accelerates these reactions by stabilizing reactive intermediates. Additionally, modern synthetic methodologies such as flow chemistry have been applied to improve scalability and purity in the production of 4-ethoxy-2,6-difluoroaniline, ensuring high yields suitable for industrial applications.
Advances in analytical techniques have further enhanced our understanding of 4-ethoxy-2,6-difluoroaniline’s behavior in biological systems. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) allow for detailed structural elucidation, while computational modeling predicts potential drug-like properties such as oral bioavailability and toxicity profiles. These tools are indispensable in optimizing lead compounds derived from 4-ethoxy-2,6-difluoroaniline before advancing them into preclinical studies.
The growing interest in fluorinated heterocycles has prompted investigations into novel derivatives of 4-ethoxy-2,6-difluoroaniline, such as N-substituted analogs or fused-ring systems incorporating oxygen or nitrogen atoms. Such modifications aim to expand the compound’s therapeutic potential by targeting additional disease pathways or improving pharmacokinetic characteristics. For example, N-methylated derivatives have been shown to enhance binding interactions with certain G-protein coupled receptors (GPCRs), making them attractive candidates for treating cardiovascular and neurological disorders.
In conclusion,4-Ethoxy-2,6-difluoroaniline (CAS No. 1017779-79-1) represents a structurally intriguing molecule with broad applications across pharmaceuticals and agrochemicals. Its unique combination of ethoxy and fluoro substituents provides a favorable balance between lipophilicity and electronic modulation for drug design purposes. As research continues to uncover new synthetic strategies and biological functions associated with this compound,4-Ethoxy-2,6-difluoroaniline is poised to remain at the forefront of medicinal chemistry innovation.
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